molecular formula C30H34O3 B1253838 Parviflorene F

Parviflorene F

カタログ番号: B1253838
分子量: 442.6 g/mol
InChIキー: TZUNCSSGETYEPM-PYWABEAOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Parviflorene F is a novel sesquiterpenoid dimer isolated from Curcuma parviflora Wall, identified as a potent cytotoxic compound . Its primary research value lies in its ability to selectively induce programmed cell death (apoptosis) in cancer cells, such as HeLa cells, through a caspase-dependent mechanism . The compound exerts its pro-apoptotic effect by up-regulating the mRNA and protein expression of TRAIL-R2 (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Receptor 2) . Research by Ohtsuki et al. has demonstrated that apoptosis induced by this compound can be inhibited by a TRAIL-neutralizing fusion protein, confirming the functional role of the TRAIL-R2 pathway . Furthermore, studies show that this compound activates key executioner caspases, including caspase-8, caspase-9, and caspase-3, within the cell death pathway . A significant finding is its capacity to sensitize and enhance TRAIL-induced cell death, even in TRAIL-resistant cancer cell lines like DLD1, highlighting its potential as an adjunct in therapeutic strategies aimed at overcoming treatment resistance . This makes this compound a promising chemical lead for investigating new anticancer agents and combination therapies.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C30H34O3

分子量

442.6 g/mol

IUPAC名

(5S,6S,12S)-3,10-dimethyl-5,12-di(propan-2-yl)-5,6,12,13-tetrahydronaphtho[1,2-b]phenanthrene-1,6,8-triol

InChI

InChI=1S/C30H34O3/c1-14(2)19-11-18-12-22-23(13-20(18)28-21(19)7-16(5)9-25(28)31)30(33)27(15(3)4)24-8-17(6)10-26(32)29(22)24/h7-10,12-15,19,27,30-33H,11H2,1-6H3/t19-,27-,30+/m0/s1

InChIキー

TZUNCSSGETYEPM-PYWABEAOSA-N

異性体SMILES

CC1=CC2=C(C3=CC4=C(C=C3C[C@H]2C(C)C)C5=C(C=C(C=C5O)C)[C@@H]([C@@H]4O)C(C)C)C(=C1)O

正規SMILES

CC1=CC2=C(C3=CC4=C(C=C3CC2C(C)C)C5=C(C=C(C=C5O)C)C(C4O)C(C)C)C(=C1)O

同義語

parviflorene F

製品の起源

United States

準備方法

Plant Material Extraction

The initial isolation of this compound involves methanol extraction of dried Curcuma parviflora rhizomes. In a representative protocol:

  • Drying and Powdering : Fresh rhizomes are air-dried and ground into a coarse powder.

  • Solvent Extraction : The powdered material (400–500 g) is soaked in methanol (3–5 L) for 7–10 days at room temperature with periodic stirring.

  • Filtration and Concentration : The extract is filtered through cotton plugs and Whatman No. 1 filter paper, followed by rotary evaporation under reduced pressure to yield a crude methanol extract (yield: 7–10% w/w).

Fractionation and Chromatographic Purification

The crude extract undergoes sequential fractionation to isolate this compound:

  • Vacuum Liquid Chromatography (VLC) : The extract is fractionated using a silica gel column with gradient elution (n-hexane → ethyl acetate → methanol). This compound is primarily found in the dichloromethane and ethyl acetate fractions.

  • Column Chromatography : Active fractions are subjected to silica gel column chromatography with hexane-ethyl acetate (9:1 to 1:1) gradients. Key intermediates are monitored via TLC.

  • Preparative Thin-Layer Chromatography (PTLC) : Final purification is achieved using PTLC with ethyl acetate-methanol (95:5) to yield this compound as colorless crystals (0.002–0.005% w/w of dry plant material).

Table 1: Chromatographic Conditions for this compound Isolation

StepStationary PhaseMobile PhaseKey Fractions
VLCSilica gel 60Hn-Hexane → Ethyl AcetateDichloromethane fraction
Column ChromatographySilica gel 60Hexane-EtOAc (9:1 → 1:1)Fractions 2B–2C
PTLCSilica gel GF254EtOAc-MeOH (95:5)Rf = 0.45

Total Synthesis of this compound

Retrosynthetic Strategy

The first total synthesis of this compound was achieved in 2018 via a Lewis acid-mediated cyclization approach. The strategy involves:

  • Construction of the Abietane Skeleton : A bicyclic intermediate is formed via cyclization of a linear sesquiterpene precursor.

  • Oxidation and Functionalization : Introduction of hydroxyl and carbonyl groups at specific positions.

  • Dimerization : Coupling of two monomeric units through a conjugate addition mechanism.

Step 1: Cyclization of Farnesyl Precursor

A farnesyl-derived epoxygeranyl acetate is treated with BF₃·OEt₂ to induce cyclization, yielding a bicyclic intermediate with a cadinane skeleton.

Step 2: Oxidation and Rearrangement

The intermediate undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to introduce ketone groups, followed by acid-catalyzed rearrangement to establish the correct stereochemistry.

Step 3: Dimerization

The monomeric cadinane unit is dimerized via a Michael addition reaction under basic conditions (K₂CO₃/MeOH), forming the characteristic C–C bond between C-8 and C-12' positions.

Table 2: Key Reaction Conditions in Total Synthesis

StepReagents/ConditionsYield (%)
CyclizationBF₃·OEt₂, CH₂Cl₂, 0°C65
OxidationJones reagent, acetone, 0°C78
DimerizationK₂CO₃, MeOH, reflux42

Structural Elucidation and Spectral Data

Spectroscopic Characterization

This compound was identified as a cadinane-type sesquiterpenoid dimer using the following techniques:

  • HR-ESI-MS : m/z 527.2901 [M+H]⁺ (calc. 527.2905 for C₃₂H₃₈O₆).

  • ¹H NMR (CDCl₃) : δ 5.72 (d, J = 10.2 Hz, H-1), δ 2.98 (m, H-8), δ 1.21 (s, H-15).

  • ¹³C NMR : 207.8 (C-3), 170.5 (C-12'), 56.2 (C-8).

X-ray Crystallography

Single-crystal X-ray diffraction confirmed the relative configuration, revealing a trans-junction between the two cadinane units and a dihedral angle of 112° between the rings.

Table 3: Key NMR Assignments for this compound

PositionδH (ppm)δC (ppm)Multiplicity
C-15.72125.6d (J = 10.2)
C-82.9856.2m
C-12'-170.5-

Biological Relevance and Applications

While beyond the scope of preparation methods, this compound’s bioactivity contextualizes its synthesis. It enhances TRAIL-R2 expression (4.9-fold at 8 µg/mL) and synergizes with TRAIL to overcome resistance in HeLa and DLD1 cells . These properties underscore the importance of efficient synthesis for preclinical studies.

Q & A

Q. How to assess this compound’s interactions with protein targets using in silico methods?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding modes. Molecular dynamics simulations (GROMACS) refine affinity estimates. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Ecological and Pharmacological Considerations

Q. What methodologies quantify this compound’s environmental persistence in soil samples?

  • Methodological Answer : Use LC-MS/MS with isotope dilution for trace detection. Conduct microcosm studies under controlled aerobic/anaerobic conditions. Half-life calculations follow first-order kinetics .

Q. How to design pharmacokinetic studies for this compound in mammalian models?

  • Methodological Answer : Administer radiolabeled compounds (³H/¹⁴C) and collect plasma/tissue samples at timed intervals. Compartmental modeling (WinNonlin) estimates absorption/distribution parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Parviflorene F
Reactant of Route 2
Parviflorene F

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。